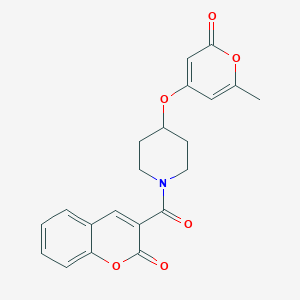![molecular formula C20H24N6O3 B2547459 N-[(3,5-DIMETHYL-1,2-OXAZOL-4-YL)METHYL]-1-[5-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]PIPERIDINE-3-CARBOXAMIDE CAS No. 1396810-37-9](/img/structure/B2547459.png)
N-[(3,5-DIMETHYL-1,2-OXAZOL-4-YL)METHYL]-1-[5-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]PIPERIDINE-3-CARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3,5-DIMETHYL-1,2-OXAZOL-4-YL)METHYL]-1-[5-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]PIPERIDINE-3-CARBOXAMIDE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-DIMETHYL-1,2-OXAZOL-4-YL)METHYL]-1-[5-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]PIPERIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the individual building blocks, such as the oxazole and oxadiazole derivatives, followed by their coupling with the piperidine and pyridine moieties. Key reaction steps may include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Synthesis of the oxadiazole ring: This often involves the reaction of hydrazides with nitriles under acidic or basic conditions.
Coupling reactions: The oxazole and oxadiazole intermediates are then coupled with the piperidine and pyridine units using reagents such as coupling agents (e.g., EDC, DCC) and catalysts (e.g., palladium-based catalysts).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
N-[(3,5-DIMETHYL-1,2-OXAZOL-4-YL)METHYL]-1-[5-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium-based catalysts for coupling reactions.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
科学研究应用
N-[(3,5-DIMETHYL-1,2-OXAZOL-4-YL)METHYL]-1-[5-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a drug candidate, particularly in targeting specific receptors or enzymes.
Pharmacology: Studies may focus on its pharmacokinetics, pharmacodynamics, and potential therapeutic effects.
Materials Science: The compound’s unique structure may be utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of N-[(3,5-DIMETHYL-1,2-OXAZOL-4-YL)METHYL]-1-[5-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with molecular targets such as receptors, enzymes, or ion channels. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways and molecular targets would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- **N-[(3,5-DIMETHYL-1,2-OXAZOL-4-YL)METHYL]-1-[5-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]PIPERIDINE-3-CARBOXAMIDE
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.
属性
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-12-17(13(2)28-24-12)10-22-19(27)16-5-4-8-26(11-16)18-7-6-15(9-21-18)20-23-14(3)25-29-20/h6-7,9,16H,4-5,8,10-11H2,1-3H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPSXPMGFZDAHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC(=O)C2CCCN(C2)C3=NC=C(C=C3)C4=NC(=NO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2547377.png)
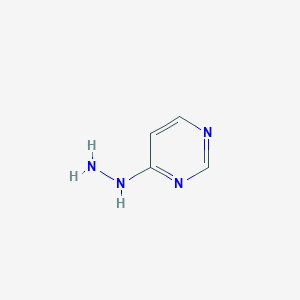
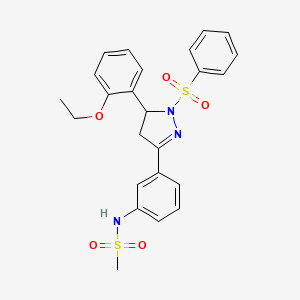
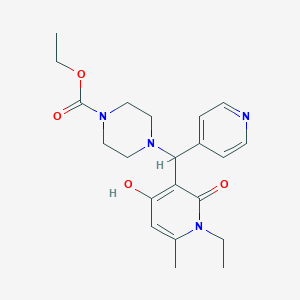
![3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2547384.png)
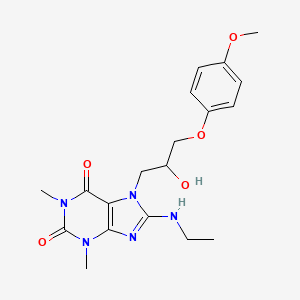
![2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2547386.png)
![3-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2547387.png)
![6-Cyclopropyl-2-({1-[2-(2-methylphenyl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2547390.png)
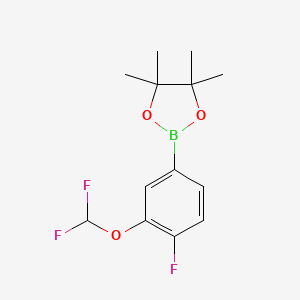
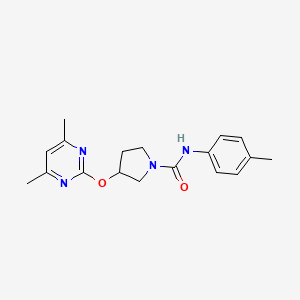
![N-tert-butyl-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2547394.png)
![7-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2547395.png)
